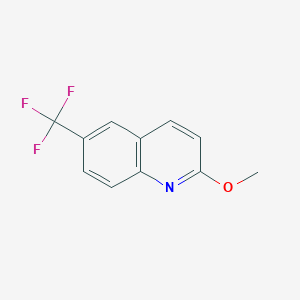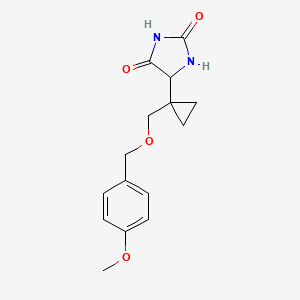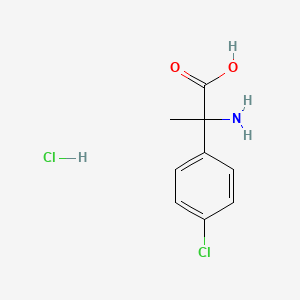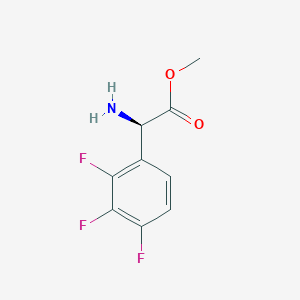
4,5-Difluoro-2-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-2-(trifluoromethyl)phenol is an organofluorine compound with the molecular formula C7H3F5O. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenol ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine sources such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are used under controlled conditions to achieve selective fluorination . Another approach involves the use of difluorocarbene precursors, which can be generated in situ and react with phenol derivatives to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of 4,5-Difluoro-2-(trifluoromethyl)phenol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination reactions, allowing for the production of the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the fluorinated groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized phenol derivatives .
Scientific Research Applications
4,5-Difluoro-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Fluorinated phenols are investigated for their potential use in drug development due to their unique pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can also influence the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenol
Uniqueness
4,5-Difluoro-2-(trifluoromethyl)phenol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of difluoro and trifluoromethyl groups provides distinct properties that can be leveraged in various applications .
Properties
Molecular Formula |
C7H3F5O |
|---|---|
Molecular Weight |
198.09 g/mol |
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3F5O/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2,13H |
InChI Key |
YCLJTPJMKWDGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


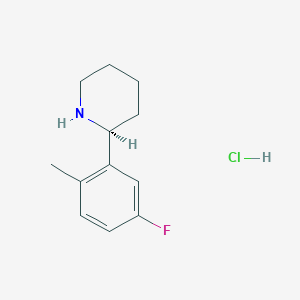

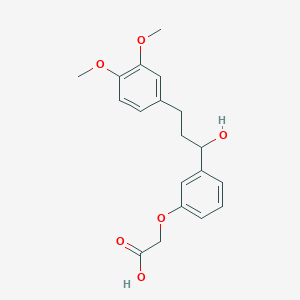
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
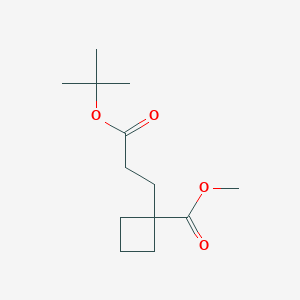
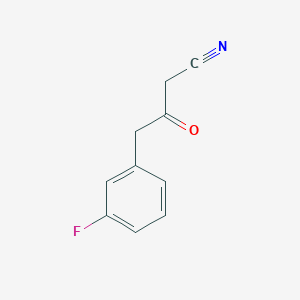
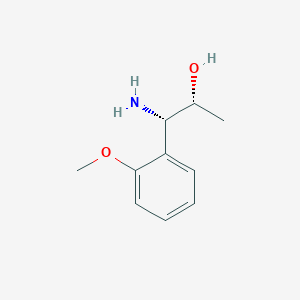
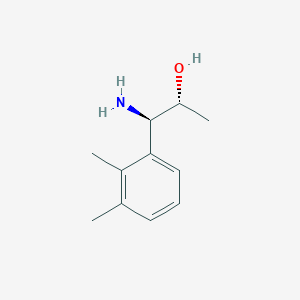
![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
